molecular formula C10H19NO2 B2440079 Methyl 2-amino-3-cyclohexylpropanoate CAS No. 789460-77-1

Methyl 2-amino-3-cyclohexylpropanoate

Cat. No. B2440079
CAS RN: 789460-77-1
M. Wt: 185.267
InChI Key: XPEUJVMSARYTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-3-cyclohexylpropanoate” is an alanine derivative . The compound is also known as “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” with the CAS number 17193-39-4 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-3-cyclohexylpropanoate” is C10H20ClNO2 . The InChI code is 1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-cyclohexylpropanoate” is a white to yellow solid . It has a molecular weight of 221.73 . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the use of methyl 2-amino-3-cyclohexylpropanoate in the synthesis of various compounds. For instance, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including methyl 2-amino-3-cyclohexylpropanoate derivatives, and investigated their crystal structures and physico-chemical properties through X-ray diffraction and other techniques (Yancheva et al., 2015).

Chemical Reactions and Applications

In another study, Toplak et al. (1999) utilized a compound closely related to methyl 2-amino-3-cyclohexylpropanoate as a reagent for the synthesis of various heterocyclic systems. These included the preparation of 4H-pyrido[1,2-a]pyrimidin-4-ones and other complex structures (Toplak et al., 1999).

Catalysis and Polymerization

Methyl 2-amino-3-cyclohexylpropanoate and its derivatives have also found applications in catalysis and polymerization processes. Tornøe et al. (2002) reported a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, involving primary, secondary, and tertiary alkyl azides, as well as an azido sugar, leading to the synthesis of 1,4-substituted [1,2,3]-triazoles (Tornøe et al., 2002).

Anticonvulsant Activity

In the field of medicinal chemistry, Scott et al. (1993) investigated the anticonvulsant activity of compounds including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to methyl 2-amino-3-cyclohexylpropanoate, providing insights into structure-activity correlations and potential therapeutic applications (Scott et al., 1993).

Safety And Hazards

“Methyl 2-amino-3-cyclohexylpropanoate” is classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUJVMSARYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-cyclohexylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.